5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
Description
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methoxyphenylamino group and a thiol (-SH) group at position 2. The thiadiazole ring, characterized by two nitrogen and one sulfur atom, contributes to its electronic properties and reactivity.
Properties
IUPAC Name |
5-(4-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-4-2-6(3-5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNPVYGYAIQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352017 | |
| Record name | 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37844-24-9 | |
| Record name | 5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37844-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-Methoxy-phenylamino)-thiadiazole-2-thiol typically follows a pathway involving:
- Cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid or its derivatives to form the 1,3,4-thiadiazole ring.
- Introduction of the 4-methoxyphenylamino substituent at the 5-position of the thiadiazole.
- Isolation and purification steps including recrystallization.
Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)
A highly efficient and mild method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for 5-(4-Methoxy-phenylamino)-thiadiazole-2-thiol, involves a solid-phase reaction as described in a 2014 patent (CN103936691A):
- Solid-phase reaction avoids the need for solvents, reducing environmental impact.
- Mild reaction conditions at room temperature.
- Short reaction time and simple equipment requirements.
- High yield exceeding 91%.
- Low toxicity and cost-effective reagents.
Classical Cyclization and Nucleophilic Substitution Methods
Another approach, analogous to methods used for related thiadiazole derivatives such as 5-(4-ethoxy-phenylamino)-thiadiazole-2-thiol, involves:
- Reaction of 4-methoxyaniline with thiocarbohydrazide or its derivatives.
- Cyclization under acidic or neutral conditions to form the thiadiazole ring.
- Subsequent purification by recrystallization.
While specific detailed protocols for the methoxy-substituted compound are less frequently reported, the synthesis parallels the preparation of ethoxy-substituted analogs, which have been studied extensively.
Reaction Medium and Optimization
In aqueous or mixed solvent media, the reaction conditions can be optimized by controlling:
- pH: Maintaining slightly alkaline conditions (pH 8–8.2) during workup enhances product precipitation and purity.
- Temperature: Room temperature grinding or mild heating ensures efficient cyclization without decomposition.
- Stoichiometry: Slight excess of carboxylic acid and phosphorus pentachloride (1–1.2 equivalents) improves yield.
Purification and Characterization
- Recrystallization from suitable solvents (e.g., ethanol, methanol) is used to purify the final compound.
- Characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The solid-phase grinding method represents a significant improvement over traditional liquid-phase syntheses, which often require longer reaction times, higher temperatures, and more complex equipment.
- The choice of phosphorus pentachloride as a cyclization agent is beneficial due to its low toxicity relative to other chlorinating agents and its cost-effectiveness.
- The thiol group at the 2-position is sensitive and can undergo oxidation; therefore, mild reaction and purification conditions are crucial to maintain product integrity.
- The 4-methoxy substituent on the phenylamino group influences the electronic properties of the molecule, potentially affecting reactivity and biological activity, although specific synthesis modifications for this substituent are minimal compared to other alkoxy analogs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit antimicrobial properties. A study evaluated various thiadiazole derivatives, including 5-(4-methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, against multiple bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anticancer Properties
The compound has also been investigated for its anticancer activities. A study reported that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the subsequent activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | ROS-mediated apoptosis |
| HeLa (cervical cancer) | 8 | Caspase activation |
Synthesis of Conductive Polymers
This compound has been utilized in synthesizing conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity due to the electron-rich thiadiazole moiety.
| Polymer Type | Conductivity (S/m) | Application |
|---|---|---|
| Polyaniline | 0.05 | Sensors |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.1 | Organic electronics |
Proteomics Applications
The compound is being explored as a potential probe in proteomics research due to its ability to selectively bind to specific proteins. This characteristic can be leveraged for developing targeted therapies and diagnostic tools.
Case Study: Targeting Protein Kinases
In a recent study, researchers utilized this compound to selectively inhibit certain protein kinases involved in cancer progression. The results indicated a significant reduction in kinase activity and subsequent tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heterocycle Variations
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: Replacement of sulfur with oxygen in the oxadiazole ring (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole derivatives) reduces lipophilicity and alters electronic density. For instance, oxadiazole derivatives in exhibited antibacterial activity, while thiadiazoles in showed cytotoxicity, suggesting core-dependent biological targeting .
Substituent Effects
- Position 5 Modifications: Methoxy vs. Methylamino (): 5-Methylamino-[1,3,4]thiadiazole-2-thiol (MW 147.22) has a smaller substituent, leading to higher solubility but reduced steric hindrance compared to the bulkier 4-methoxyphenylamino group (estimated MW ~263.3). The methoxy group’s electron-donating nature may enhance resonance stabilization in the thiadiazole ring . Phenylamino vs. Methoxyphenylamino (): Phenylamino-substituted thiadiazoles (e.g., 4-phenyl-5-((5-phenylamino-thiadiazol-2-yl)thio)methyl-triazoles) lack the methoxy group’s electron donation, resulting in lower lipophilicity. These compounds demonstrated cytotoxic and enzyme-inhibitory activities, suggesting substituent-dependent bioactivity .
- Thiol Group Derivatives: Alkylation or glycosylation of the thiol group (e.g., 5-amino-2-alkyl/glycosylthio-thiadiazoles in ) can modulate solubility and bioavailability. The free thiol in 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol allows for salt formation (e.g., sodium salts in ), enhancing solubility for pharmaceutical applications .
Antimicrobial and Cytotoxic Activity
- Thiadiazole derivatives with aryl amino groups (e.g., 5-[(4-arylidine)amino]-thiadiazoles in ) exhibited cytotoxicity against cancer cell lines, likely due to intercalation or enzyme inhibition. The methoxy group in this compound may enhance DNA binding affinity compared to non-methoxy analogs .
- Oxadiazole derivatives (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole in ) showed CNS depressant activity, highlighting core-dependent pharmacological targeting .
Enzyme Inhibition and Molecular Interactions
- Sodium salts of thiadiazole derivatives () demonstrated stronger enzyme-binding energies than reference compounds, suggesting that the thiol group’s acidity and substituent electronics are critical for target interactions .
- Molecular docking studies () revealed that carbonyl groups in oxadiazole thioethers mimic key interactions of lead fungicides, whereas thiadiazoles may leverage sulfur-mediated hydrogen bonding .
Physicochemical Properties
Biological Activity
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H9N3OS
- Molecular Weight : 239.32 g/mol
- CAS Number : 37844-24-9
The biological activity of this compound can be attributed to the presence of the thiadiazole ring, which is known to interact with various biological targets. The electron-withdrawing nature of the methoxy group enhances the compound's reactivity, facilitating interactions with proteins and enzymes involved in disease pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this compound have demonstrated potent antifungal effects against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL .
- Antibacterial Activity : The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy against Gram-positive bacteria .
Anticancer Properties
The compound has shown promising results in cancer research:
- Cytotoxicity : In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung carcinoma). IC50 values for these cell lines have been reported as low as 0.28 μg/mL, indicating high potency .
- Mechanism of Action in Cancer : The compound induces apoptosis in cancer cells without causing cell cycle arrest, suggesting a unique mechanism that could be exploited for therapeutic purposes .
Case Studies
-
Study on Anticancer Effects :
- A series of experiments conducted on human colon cancer (HCT116) and lung cancer (H460) cell lines revealed that compounds containing the thiadiazole moiety significantly inhibited cell growth with IC50 values in the range of 3.29 to 10 μg/mL .
- The study emphasized the importance of substituents on the phenyl ring for enhancing cytotoxic activity.
- Antimicrobial Efficacy Assessment :
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, a structurally related compound, is synthesized by reacting thiol intermediates with haloalkanes in aqueous or ethanolic media. Key optimization parameters include solvent choice (e.g., ethanol vs. water), reaction temperature (60–90°C), and molar ratios of reactants. Post-synthesis acidification (e.g., using ethanoic acid) is critical for precipitating the product. Yield improvements often involve iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify aromatic protons, methoxy groups, and thiadiazole ring signals.
- IR spectroscopy : Identifies S–H (2500–2600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content).
- HPLC : Assesses purity (>95% is typical for research-grade material). X-ray crystallography (e.g., SHELX-refined structures) resolves ambiguities in stereochemistry or tautomeric forms .
Q. How are reaction intermediates isolated and characterized during synthesis?
Intermediates like 5-amino-1,3,4-thiadiazole-2-thiol derivatives are isolated via solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization (ethanol or acetone). Their structures are confirmed using LC-MS for molecular weight validation and NMR to track functional group transformations. For example, the presence of a methoxy group (δ 3.8–4.0 ppm in 1H NMR) distinguishes intermediates from final products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between predicted and observed spectral data (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or crystal packing effects. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria (e.g., thione-thiol interconversion).
- X-ray diffraction : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in diethyl phosphonate derivatives .
- DFT calculations : Predict theoretical spectra for comparison with experimental data .
Q. What computational methods predict the biological activity of this compound, and how are they validated?
Molecular docking (e.g., using AutoDock Vina or Schrödinger) evaluates interactions with target proteins (e.g., enzymes or receptors). For example, derivatives of 2-((4-phenyl-1,2,4-triazol-3-yl)thio)ethanoic acid showed promising binding affinities to cyclooxygenase-2 (COX-2) in silico. Validation involves:
Q. What strategies improve low yields in nucleophilic substitution reactions involving this compound?
Low yields (<50%) may result from steric hindrance or competing side reactions. Mitigation approaches:
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity.
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct substitution .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Stability is assessed via:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for thermal stability).
- HPLC stability-indicating methods : Monitor degradation products over time. For instance, thiol oxidation to disulfides under alkaline conditions necessitates inert atmospheres (N₂) during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
